molecular formula C14H13N3O3 B13821982 (6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13821982
M. Wt: 271.27 g/mol
InChI Key: JGBGHGLUVZWQBU-XNTDXEJSSA-N
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Description

2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenol group and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol typically involves the condensation reaction between 2-nitrophenylhydrazine and 2-hydroxyacetophenone. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitrophenyl hydrazone moiety can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with an amino group instead of a nitro group.

    2-{(1E)-1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is unique due to the presence of both a phenol group and a nitrophenyl hydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-10(11-6-2-5-9-14(11)18)15-16-12-7-3-4-8-13(12)17(19)20/h2-9,16,18H,1H3/b15-10+

InChI Key

JGBGHGLUVZWQBU-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2O

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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